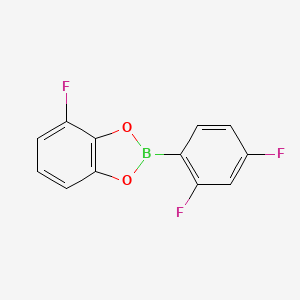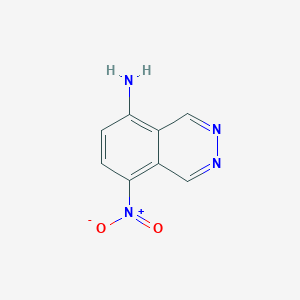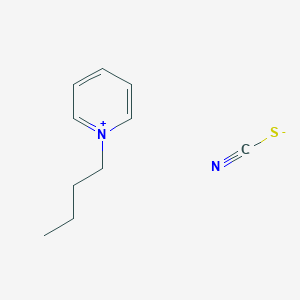
N-Acetyl-L-valyl-L-alanyl-L-leucyl-L-histidinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-L-valyl-L-alanyl-L-leucyl-L-histidinamide is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes. This particular compound is composed of five amino acids: valine, alanine, leucine, and histidine, with an acetyl group attached to the N-terminus.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-valyl-L-alanyl-L-leucyl-L-histidinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amine group.
Coupling: The next protected amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities.
化学反応の分析
Types of Reactions
N-Acetyl-L-valyl-L-alanyl-L-leucyl-L-histidinamide can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water or enzymes.
Oxidation: Oxidative modifications, particularly at the histidine residue.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, or enzymatic catalysis.
Oxidation: Oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various chemical reagents depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield individual amino acids or shorter peptide fragments, while oxidation can result in modified histidine residues.
科学的研究の応用
N-Acetyl-L-valyl-L-alanyl-L-leucyl-L-histidinamide has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
作用機序
The mechanism of action of N-Acetyl-L-valyl-L-alanyl-L-leucyl-L-histidinamide depends on its specific application. In biological systems, peptides can interact with receptors, enzymes, or other proteins to exert their effects. The molecular targets and pathways involved may include:
Receptor binding: Peptides can bind to cell surface receptors, triggering intracellular signaling cascades.
Enzyme inhibition: Peptides can act as competitive inhibitors of enzymes, blocking substrate binding.
Protein-protein interactions: Peptides can modulate interactions between proteins, affecting cellular processes.
類似化合物との比較
N-Acetyl-L-valyl-L-alanyl-L-leucyl-L-histidinamide can be compared to other similar peptides, such as:
N-Acetyl-L-valyl-L-alanyl-L-aspartic acid: Similar in structure but contains aspartic acid instead of histidine.
N-Acetyl-L-alanyl-L-glutamine: Contains glutamine instead of leucine and histidine.
N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl chloromethyl ketone: Contains additional functional groups and different amino acids.
特性
CAS番号 |
393841-47-9 |
|---|---|
分子式 |
C22H37N7O5 |
分子量 |
479.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]propanoyl]amino]-N-[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C22H37N7O5/c1-11(2)7-17(21(33)28-16(19(23)31)8-15-9-24-10-25-15)29-20(32)13(5)26-22(34)18(12(3)4)27-14(6)30/h9-13,16-18H,7-8H2,1-6H3,(H2,23,31)(H,24,25)(H,26,34)(H,27,30)(H,28,33)(H,29,32)/t13-,16-,17-,18-/m0/s1 |
InChIキー |
PENSRDDGEYGHFF-MGHWNKPDSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)C |
正規SMILES |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)N)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-Chlorophenyl)-5-{[(methanesulfinyl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B14244011.png)

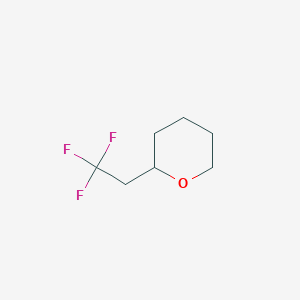
![2,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1-oxaspiro[4.4]non-6-ene](/img/structure/B14244036.png)
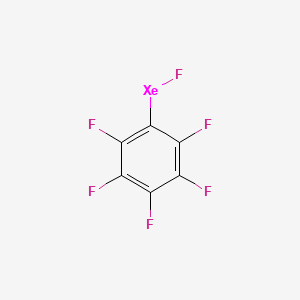

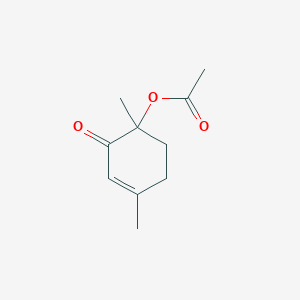

![[2-(Dipropylamino)-2-oxoethoxy]acetic acid](/img/structure/B14244062.png)
![2-Methyl-1-oxaspiro[2.4]heptane-2-carboxylic acid](/img/structure/B14244067.png)
